2,2'-Methylenebis(4-aminophenol)
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Overview
Description
2,2’-Methylenebis(4-aminophenol) is an organic compound with the molecular formula C13H14N2O2. It is a derivative of aminophenol, characterized by the presence of two amino groups attached to a methylene bridge connecting two phenol rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-aminophenol) typically involves the reaction of 4-aminophenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. The general reaction scheme is as follows:
[ 2 \text{C}_6\text{H}_4(\text{OH})(\text{NH}_2) + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{NH}_2)-\text{CH}_2-\text{C}_6\text{H}_4(\text{OH})(\text{NH}_2) ]
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-aminophenol) involves large-scale reactions using similar principles. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-aminophenol) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2,2’-Methylenebis(4-aminophenol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(4-aminophenol) involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The phenolic hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: A simpler analog with a single amino group and phenol ring.
2,2’-Methylenebis(4-chlorophenol): Similar structure but with chlorine substituents instead of amino groups.
4,4’-Methylenebis(2-aminophenol): Similar structure but with amino groups in different positions.
Uniqueness
2,2’-Methylenebis(4-aminophenol) is unique due to its specific arrangement of amino and phenol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
63969-46-0 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H14N2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5,14-15H2 |
InChI Key |
HLIGKHFHQXRAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O |
Origin of Product |
United States |
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